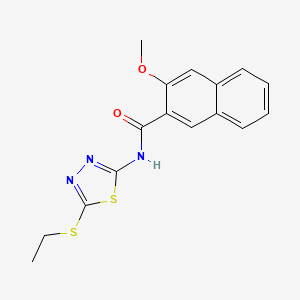

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiadiazole ring and the attachment of the ethylthio and naphthamide groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of rings and functional groups. The thiadiazole ring and the naphthamide group are likely key structural components .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The thiadiazole ring, for example, might participate in reactions with electrophiles or nucleophiles. The ethylthio group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the thiadiazole ring and the naphthamide group could influence the compound’s solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Pharmacological Evaluation :

- Synthesized 6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives, including compounds related to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide, showed significant anti-inflammatory and analgesic potential with low ulcerogenic index in experimental models (Amir, Kumar, & Javed, 2007).

DNA Damage Protection :

- Studies on new 2-naphthyl ethers, including derivatives similar to this compound, found that these compounds protected DNA from damage induced by the bleomycin-iron complex, with compound 2 showing the greatest protection (Abdel-Wahab, El-Ahl, & Badria, 2009).

Antimicrobial Activity :

- Schiff base ligands derived from imino-4-methoxyphenol thiazole, similar to this compound, were found to exhibit moderate antibacterial and antifungal activities (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Photovoltaic and Charge Mobility Properties :

- A study on copolymers constructed from naphthodithiophene and benzothiadiazole, closely related to the core structure of this compound, explored their use in organic electronics. These copolymers displayed useful photovoltaic and charge mobility properties (Wang, Zhang, Tam, Wu, Zhang, Chan, Pan, Yu, Zhu, & Wong, 2014).

Dyeing Performance of Derivatives :

- Thiadiazole derivatives, including structures similar to this compound, were synthesized and evaluated for their dyeing performance on nylon fabric. These compounds showed promising results in terms of yield, melting point, and spectral characteristics (Malik, Patel, Tailor, & Patel, 2018).

Anti-Parkinson's Screening :

- Novel derivatives, structurally similar to this compound, were synthesized and evaluated for anti-Parkinson's activity. These derivatives showed significant activity in free radical scavenging assays and in vivo anti-Parkinson's screening (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Mecanismo De Acción

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action. Compounds containing thiadiazole rings have been studied for various biological activities, but the specific effects would depend on the overall structure of the compound .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methoxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c1-3-22-16-19-18-15(23-16)17-14(20)12-8-10-6-4-5-7-11(10)9-13(12)21-2/h4-9H,3H2,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMYRAKJXRJGTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2835927.png)

![5-Naphthalen-1-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2835929.png)

![N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylprop-2-enamide](/img/structure/B2835931.png)

![Ethyl 5,5,7,7-tetramethyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2835932.png)

![(E)-3-(5-bromothiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2835934.png)

![(2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2835938.png)